propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative featuring a pyrazole moiety substituted with a 4-butoxy-3-methylphenyl group and a propan-2-yl ester.
Properties
Molecular Formula |
C29H34N4O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H34N4O4/c1-6-7-15-36-24-14-13-21(16-19(24)4)26-23(17-33(32-26)22-11-9-8-10-12-22)27-25(28(34)37-18(2)3)20(5)30-29(35)31-27/h8-14,16-18,27H,6-7,15H2,1-5H3,(H2,30,31,35) |
InChI Key |
MNDSRTPOXNRDPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Biginelli Reaction with Preformed Pyrazole
A widely reported strategy involves synthesizing the pyrazole moiety separately, followed by its incorporation into the tetrahydropyrimidine core.
Key Steps:
-
Pyrazole Synthesis :
-
Tetrahydropyrimidine Formation :
Mechanism:
The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-keto ester (isopropyl acetoacetate). Cyclization yields the tetrahydropyrimidine core, with the pyrazole introduced at the C4 position.
Sequential Alkylation-Cyclization Approach
For higher regioselectivity, a stepwise method is employed:
-
Pyrazole Intermediate Preparation :
-
Esterification and Cyclization :
Catalyst Systems and Optimization
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| TsOH | Ethanol | 80 | 4 | 85 | |
| DIPEAc | Solvent-free | 70 | 3 | 94 | |
| CuCl₂·2H₂O | Solvent-free | 60 | 2 | 82 | |
| Sulfamic acid | Ethanol | 70 | 5 | 78 |
Key Findings :
-
Ionic liquids (e.g., DIPEAc) enhance reaction rates and yields due to dual acid-base catalysis.
-
Solvent-free conditions reduce purification steps and improve atom economy.
Structural Characterization and Validation
Synthetic products are validated via:
-
¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 5.1–5.3 ppm (pyrazole C-H), and δ 10.2 ppm (NH).
-
X-ray Crystallography : Confirms tetrahydropyrimidine chair conformation and pyrazole substitution pattern.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Byproduct Formation in Biginelli Reactions
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The tetrahydropyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the tetrahydropyrimidine structure can enhance its cytotoxicity against various cancer cell lines.
2. Anti-inflammatory Properties
Compounds containing pyrazole rings are recognized for their anti-inflammatory effects. The specific compound may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
3. Neuroprotective Effects
The incorporation of specific aromatic groups in the structure suggests potential neuroprotective properties. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound could be explored for neurodegenerative diseases.
Synthetic Approaches
The synthesis of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions including condensation reactions and cyclization processes. Various synthetic pathways have been documented in the literature, highlighting the versatility of the compound's synthesis:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Formation of intermediate |
| 2 | Cyclization | Acid catalyst | Formation of tetrahydropyrimidine |
| 3 | Esterification | Alcohol + Acid | Final product formation |
Case Studies
Several case studies have examined the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropyrimidines showed significant inhibition of cancer cell proliferation in vitro. The study utilized multiple cancer cell lines and assessed the mechanism of action through apoptosis assays.
Case Study 2: Anti-inflammatory Mechanism
Research on pyrazole derivatives indicated that they effectively reduced inflammation markers in animal models of arthritis. The study highlighted the compound's ability to modulate immune responses, suggesting potential therapeutic applications.
Case Study 3: Neuroprotection
In a study focused on neuroprotective agents, similar compounds were tested for their efficacy against neurotoxicity induced by oxidative stress. Results suggested that these compounds could significantly reduce neuronal cell death and improve survival rates in cultured neurons.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural differences and their implications:
Pharmacological Potential
- Antimicrobial Activity : Chlorinated derivatives () show efficacy against Mycobacterium tuberculosis (MIC ~6.25 µg/mL), suggesting the target compound’s butoxy group could be optimized for Gram-negative pathogens .
- Anticancer Applications : Thiazolo-pyrimidines () inhibit kinases via π-π stacking; the target compound’s pyrazole may mimic adenine in ATP-binding pockets .
- Anti-inflammatory Effects: Dihydropyrimidinones are known COX-2 inhibitors; the butoxy group’s hydrophobicity may enhance selectivity .
Biological Activity
Propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacological applications. Characterized by its unique structural components, including a pyrazole ring and a tetrahydropyrimidine ring, this compound has garnered attention for its biological activity, particularly in cancer research and kinase inhibition.
The compound has the following chemical characteristics:
- Molecular Formula : C27H30N4O4
- Molecular Weight : 474.6 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits biological activity primarily through its ability to interact with specific kinases involved in cancer progression. The structural features allow it to bind effectively to these enzymes, potentially inhibiting their activity and influencing cellular pathways related to growth and survival. This mechanism is crucial for developing therapeutic strategies targeting various cancers.
Anticancer Properties
The compound has been studied for its anticancer properties. In vitro studies have demonstrated its effectiveness as a kinase inhibitor. Kinases are critical in regulating cell proliferation and survival; thus, inhibiting their function can lead to reduced tumor growth.
Key Findings :
- Inhibition of Kinase Activity : The compound has shown significant inhibition of specific kinases associated with cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating signaling pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Interaction Studies
Interaction studies reveal how the compound binds to various biological targets:
- Enzymatic Binding : It demonstrates a high affinity for certain enzymes involved in metabolic processes.
- Receptor Modulation : The compound may also interact with receptors that play roles in cellular signaling.
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(3-bromopyridin-4-yl)oxyaniline | Contains a pyridine ring | Potential anti-cancer properties |
| Tert-butyl 4-(3-thiophen-2-yl)piperidine | Piperidine core with thiophene substitution | Unique for its thiophene group |
| 2-(4-Ethylpiperazin-1-YL)-4-(Phenylamino)pyrazolo[1,5-A][1,3,5]triazine | Complex heterocyclic structure | Investigated for neuroprotective effects |
Case Studies
Several studies have highlighted the biological activity of the compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the efficacy of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Kinase Inhibition Assay :
- A detailed assay was conducted to assess kinase inhibition. The compound exhibited IC50 values in the low micromolar range against key kinases involved in cancer signaling pathways.
-
Pharmacokinetics and Toxicity Evaluation :
- Initial pharmacokinetic studies showed favorable absorption and distribution characteristics. Toxicity assessments indicated a relatively safe profile at therapeutic doses.
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Cyclocondensation : Formation of the tetrahydropyrimidine ring via Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions .
Pyrazole Functionalization : Introduction of the 4-butoxy-3-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
Esterification : Attachment of the propan-2-yl group using anhydrides or acyl chlorides in the presence of a base .
Key Analytical Validation : Post-synthesis purity is confirmed via /-NMR, IR, and HRMS .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Spectroscopic Techniques :
- NMR : Assigns proton and carbon environments (e.g., distinguishing pyrazole C-H from tetrahydropyrimidine protons) .
- IR : Identifies carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) stretches .
Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positioning, as demonstrated for analogous pyrimidinones .
Basic: What biological activities are preliminarily screened for this compound?
Methodological Answer:
Initial screening focuses on:
Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA .
Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
Note : Positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for validation .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
Variable Substituent Libraries :
- Synthesize derivatives with modified alkoxy (e.g., ethoxy → propoxy) or aryl groups (e.g., phenyl → 4-fluorophenyl) .
- Compare bioactivity trends (e.g., enhanced antimicrobial potency with electron-withdrawing substituents) .
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .
In Vitro/In Vivo Correlation : Validate top candidates in murine models for inflammation or xenograft tumors .
Advanced: How to address contradictory efficacy data across studies?
Methodological Answer:
Meta-Analysis Framework :
- Compare variables: assay conditions (e.g., serum concentration), cell line origins, and substituent regiochemistry .
- Example: Discrepancies in IC values may arise from divergent solvent polarity in cytotoxicity assays .
Dose-Response Replication : Standardize protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference .
Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., p53-dependent vs. independent pathways) .
Advanced: What strategies resolve low solubility in pharmacological assays?
Methodological Answer:
Formulation Optimization :
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Structural Modification : Replace the propan-2-yl ester with a morpholine or piperazine moiety to increase polarity .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Biochemical Assays :
- Competitive binding assays (e.g., fluorescence polarization for kinase inhibition) .
- Western blotting to monitor downstream biomarkers (e.g., Bcl-2 suppression in apoptosis) .
Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced thermal stabilization of target proteins .
CRISPR Interference : Knock out putative targets to assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
